methyl 2-benzamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is through protodeboronation of alkyl boronic esters using a radical mechanism. This method allows for the formation of the desired structure. Further details on the specific synthetic route would require a thorough literature review .
Chemical Reactions Analysis
Scientific Research Applications
Synthesis and Biological Activity
Novel Molecules as Anti-inflammatory Agents
A research program aimed at synthesizing novel molecules with potential anti-inflammatory properties led to the development of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate. This synthesis was motivated by the anti-inflammatory activity observed in structurally related compounds, suggesting potential applications in developing new anti-inflammatory drugs (Moloney, 2001).
Synthesis of Pyrido and Thieno Derivatives
Another study focused on the synthesis of novel pyrido and thieno derivatives, highlighting the versatility of these heterocyclic frameworks in creating compounds with potential pharmacological activities. The research underscores the structural diversity achievable through synthetic chemistry, which could be relevant for designing drugs based on the specified compound (Bakhite, Al‐Sehemi, & Yamada, 2005).
Chemical Modification for Enhanced Properties
- Optimization of Biological Properties: The modification of the pyridine moiety in certain molecules, such as the displacement of the methyl group in the pyrido[1,2-a]pyrimidine nucleus, was explored as a means to optimize biological properties. This approach indicates that chemical modifications can significantly influence the activity and efficacy of compounds, which may be applicable to methyl 2-benzamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Antimicrobial Activity
- Antimicrobial Activity of Pyrimidine Derivatives: A study on the synthesis and antimicrobial activity of new pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives demonstrated that these compounds possess significant antimicrobial properties. Such findings suggest the potential of structurally similar compounds, including this compound, in serving as leads for developing new antimicrobial agents (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
Properties
IUPAC Name |
methyl 2-benzamido-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-24-17(23)20-8-7-11-12(9-20)25-16(13(11)14(18)21)19-15(22)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H2,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHPCAHOIHEJOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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